molecular formula C14H22N2O2 B119082 Lidocaine-d10 N-Oxide CAS No. 851528-10-4

Lidocaine-d10 N-Oxide

Katalognummer: B119082
CAS-Nummer: 851528-10-4
Molekulargewicht: 260.4 g/mol
InChI-Schlüssel: YDVXPJXUHRROBA-JKSUIMTKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

A novel labeled metabolite of Lidocaine.>

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1,1,2,2,2-pentadeuterio-N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-(1,1,2,2,2-pentadeuterioethyl)ethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-5-16(18,6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17)/i1D3,2D3,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVXPJXUHRROBA-JKSUIMTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC(=O)NC1=C(C=CC=C1C)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[N+](CC(=O)NC1=C(C=CC=C1C)C)(C([2H])([2H])C([2H])([2H])[2H])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461335
Record name Lidocaine-d10 N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851528-10-4
Record name Lidocaine-d10 N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Role of Lidocaine-d10 N-Oxide in Toxicology & Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of Lidocaine-d10 N-Oxide (specifically the deuterated isotope of the N-oxide metabolite) in toxicological workflows. It addresses the molecule's role as a critical Internal Standard (IS) for quantifying oxidative metabolic pathways of lidocaine, distinct from the standard N-dealkylation route.

Executive Summary

In forensic and clinical toxicology, distinguishing between parent drug accumulation and metabolic failure is critical. While Lidocaine is primarily metabolized to MEGX (monoethylglycinexylidide) via N-dealkylation, the N-oxidation pathway represents a minor but toxicologically significant route mediated by specific CYP450 isoforms and reactive oxygen species (ROS).

Lidocaine-d10 N-Oxide serves a singular, critical role: it is the Stable Isotope-Labeled Internal Standard (SIL-IS) required for the precise quantification of Lidocaine N-oxide. Without this specific deuterated standard, matrix effects (ion suppression) in complex biological fluids (plasma, post-mortem blood) render quantitative data on the N-oxide metabolite unreliable.

Molecular Mechanism & Metabolic Context[1]

The N-Oxidation Pathway

Lidocaine metabolism is dominated by CYP1A2 and CYP3A4. However, under conditions of oxidative stress or specific enzyme induction, the tertiary amine can undergo direct oxidation.

  • Primary Route: N-deethylation

    
     MEGX 
    
    
    
    Glycinexylidide (GX).
  • Secondary Route: Direct N-oxidation

    
     Lidocaine N-Oxide.
    

The ratio of N-Oxide to Parent Lidocaine can serve as a biomarker for FMO (Flavin-containing monooxygenase) activity vs. CYP activity, or indicate oxidative stress levels in hepatic tissue.

Why Lidocaine-d10 N-Oxide?

Using Lidocaine-d10 (the parent IS) to quantify Lidocaine N-oxide is analytically flawed due to retention time shifts and differential ionization efficiency . The N-oxide is more polar and elutes earlier. To adhere to FDA/EMA bioanalytical guidelines, a structural analog with identical physicochemical properties—but a distinct mass—is required.

Lidocaine-d10 N-Oxide Properties:

  • Chemical Formula:

    
    
    
  • Mass Shift: +10 Da (Deuterium labels on the diethylamino moiety).

  • Elution: Co-elutes perfectly with endogenous Lidocaine N-oxide, correcting for matrix effects at that specific retention time.

Visualization: Metabolic & Analytical Pathway

LidocaineMetabolism cluster_analysis LC-MS/MS Quantification Lido Lidocaine (Parent Drug) MEGX MEGX (Major Metabolite) Lido->MEGX CYP1A2/3A4 (N-Dealkylation) NOxide Lidocaine N-Oxide (Target Analyte) Lido->NOxide CYP/FMO/ROS (N-Oxidation) IS Lidocaine-d10 N-Oxide (Internal Standard) IS->NOxide Co-Elution & Normalization

Figure 1: Metabolic bifurcation of Lidocaine showing the target N-oxide pathway and the normalization role of the d10-IS.

Analytical Methodology: LC-MS/MS Protocol[2][3][4][5]

This protocol is designed for a Triple Quadrupole (QqQ) system operating in Multiple Reaction Monitoring (MRM) mode.

Sample Preparation (Protein Precipitation)

Rationale: N-oxides are thermally labile and polar. Liquid-Liquid Extraction (LLE) at high pH can cause artifactual reduction or poor recovery. Protein precipitation is preferred.

  • Aliquot: 50 µL human plasma/serum.

  • IS Spike: Add 20 µL of Lidocaine-d10 N-Oxide working solution (100 ng/mL in MeOH).

  • Precipitation: Add 150 µL ice-cold Acetonitrile (0.1% Formic Acid).

    • Note: Acidic conditions stabilize the N-oxide.

  • Vortex/Centrifuge: Vortex 30s, Centrifuge at 10,000 x g for 10 min at 4°C.

  • Dilution: Transfer supernatant and dilute 1:1 with water prior to injection to improve peak shape on C18 columns.

Chromatographic Conditions
  • Column: Kinetex C18 or equivalent (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5%

      
       90% B
      
    • 3.0-4.0 min: 90% B (Wash)

    • 4.1 min: Re-equilibrate at 5% B.

Mass Spectrometry Parameters (MRM)

The N-oxide moiety is fragile. Source temperature must be optimized (<400°C) to prevent in-source de-oxygenation, which would mimic the parent drug.

Table 1: Optimized MRM Transitions

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Rationale
Lidocaine N-Oxide 251.2 (

)
130.1 25Cleavage to xylidine ring (stable fragment).
251.286.118Diethylamino fragment (Qualifier).
Lidocaine-d10 N-Oxide 261.2 (

)
130.1 25Cleavage to xylidine ring (Unlabeled part).
261.296.1 18d10-Diethylamino (Specific Quantifier).

Critical Technical Note: For the Internal Standard (d10), using the


 transition is superior to 

. The

fragment retains the deuterium label, ensuring that any interference on the xylidine ring (common in complex matrices) does not bias the normalization.

Validation & Quality Control

To ensure data integrity (E-E-A-T), the following validation steps are mandatory when using Lidocaine-d10 N-Oxide:

  • Cross-Signal Contribution Check:

    • Inject pure Lidocaine-d10 N-Oxide. Monitor the Lidocaine N-Oxide channel (251

      
       130).
      
    • Requirement: Signal must be < 5% of the LLOQ (Lower Limit of Quantification) to ensure the IS contains no unlabeled impurities.

  • In-Source Stability Test:

    • Inject Lidocaine N-Oxide.[3] Monitor the Lidocaine parent channel (235 ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
       86).[4][2][5]
      
    • Requirement: If a peak appears at the N-oxide retention time in the parent channel, in-source fragmentation (loss of oxygen) is occurring. Lower the desolvation temperature.

Workflow Visualization

Workflow Sample Biological Sample (Plasma/Blood) Spike Spike IS: Lidocaine-d10 N-Oxide Sample->Spike Extract Protein Precipitation (ACN + 0.1% FA) Spike->Extract LC UHPLC Separation (Retains Polar N-Oxide) Extract->LC MS QqQ MS/MS (MRM: 261->96) LC->MS Data Quantification (Area Ratio: Analyte/IS) MS->Data

Figure 2: Analytical workflow emphasizing the point of Internal Standard addition.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3036923, Lidocaine N-oxide. Retrieved from [Link]

  • Collins, S. et al. (2000). Identification of lidocaine and its metabolites in post-administration equine urine by ELISA and MS/MS. Journal of Veterinary Pharmacology and Therapeutics. Retrieved from [Link]

  • NIST. (2024). Lidocaine Mass Spectrum & Fragmentation Data. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Identification of Lidocaine N-Oxide in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the robust identification and quantification of Lidocaine N-oxide in biological matrices. Lidocaine, a cornerstone local anesthetic and antiarrhythmic agent, undergoes extensive hepatic metabolism, giving rise to a constellation of metabolites, including the often-overlooked Lidocaine N-oxide. The inherent instability and polar nature of N-oxide metabolites present unique bioanalytical challenges. This guide moves beyond a generic methodology, offering a deep dive into the causality behind experimental choices, from sample handling to advanced analytical detection. We will explore the metabolic landscape of lidocaine, detail a rigorous LC-MS/MS-based analytical workflow, and provide insights into data interpretation and troubleshooting, all while adhering to the principles of scientific integrity and self-validating protocols.

Introduction: The Significance of Characterizing Lidocaine N-oxide

Lidocaine is subject to extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP1A2 and CYP3A4 playing prominent roles.[1] The major metabolic pathways involve sequential N-deethylation to form monoethylglycinexylidide (MEGX) and glycinexylidide (GX).[1][2] While MEGX retains significant pharmacological activity, GX is considered largely inactive.[2]

A less characterized, yet potentially significant, metabolic route is the N-oxidation of the tertiary amine of lidocaine to form Lidocaine N-oxide.[3][4] The formation of N-oxide metabolites is a common pathway for xenobiotics containing tertiary amine functionalities and can be catalyzed by both CYP enzymes and flavin-containing monooxygenases (FMOs).[5] Given that N-oxide metabolites can sometimes exhibit biological activity or toxicity, their accurate identification and quantification are crucial for a complete understanding of a drug's disposition and safety profile.[5] The inherent instability of many N-oxides, which can revert to the parent drug in vitro and ex vivo, presents a significant bioanalytical challenge that necessitates carefully designed experimental protocols.[5]

This guide will provide the technical depth required to navigate these challenges and generate reliable data on Lidocaine N-oxide in biological matrices.

The Metabolic Landscape of Lidocaine

A thorough understanding of lidocaine's metabolic fate is fundamental to developing a selective analytical method for its N-oxide metabolite. The primary metabolic cascade is a stepwise dealkylation, but N-oxidation represents an alternative pathway.

Lidocaine_Metabolism Lidocaine Lidocaine MEGX Monoethylglycinexylidide (MEGX) Lidocaine->MEGX N-deethylation (CYP1A2, CYP3A4) Lidocaine_N_Oxide Lidocaine N-Oxide Lidocaine->Lidocaine_N_Oxide N-oxidation (CYP, FMO) GX Glycinexylidide (GX) MEGX->GX N-deethylation

Figure 1: Simplified metabolic pathway of Lidocaine.

Core Analytical Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the selective and sensitive quantification of Lidocaine N-oxide in complex biological matrices such as plasma, serum, or urine, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.[6][7] This technique offers the requisite specificity to differentiate Lidocaine N-oxide from its parent drug and other metabolites, along with the sensitivity to detect physiologically relevant concentrations.

Pre-Analytical Considerations: Preserving the Integrity of Lidocaine N-oxide

The stability of N-oxide metabolites is a critical pre-analytical variable.[5] These compounds can be susceptible to reduction back to the parent tertiary amine, leading to an underestimation of the N-oxide and an overestimation of the parent drug.[5]

Key Sample Handling Protocols:

  • Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., K2-EDTA). Avoid exposure to strong light.

  • Plasma/Serum Separation: Promptly process blood samples to separate plasma or serum by centrifugation at low temperatures (e.g., 4°C).

  • Storage: Immediately freeze plasma/serum samples at ≤ -70°C. Long-term stability at this temperature should be empirically determined. Repeated freeze-thaw cycles should be avoided.

  • pH Control: Maintain samples at a neutral or near-neutral pH, as acidic conditions can promote the degradation of some N-oxides.

Sample Preparation: Isolating the Analyte

The goal of sample preparation is to extract Lidocaine N-oxide from the biological matrix while removing interfering substances such as proteins and phospholipids. Due to the polar nature of N-oxides, a protein precipitation (PPT) method is often effective and straightforward.

Step-by-Step Protein Precipitation Protocol:

  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: In a microcentrifuge tube, aliquot 100 µL of the plasma sample.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of a working solution of a stable isotope-labeled internal standard (SIL-IS), such as deuterated Lidocaine N-oxide, to each sample. The use of a SIL-IS is crucial to compensate for variability in extraction and matrix effects.[2]

  • Precipitation: Add 300 µL of cold acetonitrile to each sample. Acetonitrile is often preferred over methanol for N-oxide analysis as it can be less harsh and may reduce the risk of metabolite conversion.[5]

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Sample_Prep_Workflow start Start: Plasma Sample thaw Thaw on Ice start->thaw aliquot Aliquot 100 µL thaw->aliquot add_is Add Internal Standard (SIL-IS) aliquot->add_is add_acn Add 300 µL Cold Acetonitrile add_is->add_acn vortex Vortex for 1 min add_acn->vortex centrifuge Centrifuge at >10,000 x g for 10 min vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer end Ready for LC-MS/MS Analysis transfer->end

Figure 2: Sample preparation workflow for Lidocaine N-oxide.

Chromatographic Separation: Achieving Selectivity

The chromatographic separation must be able to resolve Lidocaine N-oxide from lidocaine and other potential isomers or isobaric interferences. Reversed-phase chromatography is a suitable approach.

ParameterRecommended ConditionRationale
Column C18 column (e.g., 2.1 x 50 mm, < 3 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ion electrospray ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analytes from the column.
Gradient A shallow gradient starting with a high aqueous percentage (e.g., 95% A) and ramping up to a high organic percentage.Ensures retention of the polar N-oxide and subsequent elution, while separating it from the less polar parent drug.
Flow Rate 0.3 - 0.5 mL/minCompatible with standard LC-MS interfaces.
Column Temperature 30 - 40 °CImproves peak shape and reproducibility.

Note: It is imperative to chromatographically separate Lidocaine N-oxide from lidocaine to avoid in-source fragmentation of the N-oxide back to the parent drug, which would interfere with the accurate quantification of lidocaine.[5]

Mass Spectrometric Detection: Specificity and Sensitivity

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the highest degree of selectivity and sensitivity.

Key Mass Spectrometry Parameters:

ParameterDescription
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Specific precursor-to-product ion transitions for Lidocaine N-oxide and its SIL-IS.
Collision Energy (CE) Optimized for each transition to achieve the most stable and intense fragment ion signal.
Declustering Potential (DP) Optimized to minimize in-source fragmentation.

Proposed MRM Transitions for Lidocaine N-oxide:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Rationale
Lidocaine N-oxide251.2To be determined empiricallyThe precursor ion corresponds to [M+H]+ for C14H22N2O2. Product ions would result from characteristic fragmentation pathways.
Lidocaine235.286.1A well-established transition for lidocaine.[7][8]
Lidocaine-d6 (SIL-IS for Lidocaine)241.286.1Common internal standard for lidocaine analysis.[8]
Lidocaine N-oxide-d_n_ (SIL-IS)251.2 + nTo be determined empiricallyAn ideal internal standard would be a stable isotope-labeled version of Lidocaine N-oxide.

Note: The exact product ions for Lidocaine N-oxide should be determined by infusing a standard solution of the compound and performing a product ion scan.

Method Validation: Ensuring Trustworthiness and Reliability

A bioanalytical method is only as good as its validation. All methods for the quantification of drug metabolites in biological matrices must be rigorously validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[9]

Key Validation Parameters:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Data Interpretation and Troubleshooting

Expected Chromatographic Profile: Lidocaine N-oxide, being more polar, is expected to elute earlier than lidocaine under reversed-phase chromatographic conditions.

Potential Challenges and Solutions:

ChallengePotential CauseRecommended Solution
Poor Peak Shape Sub-optimal chromatographic conditions.Optimize mobile phase pH, gradient, and column temperature.
Low Recovery Inefficient extraction.Evaluate alternative protein precipitation solvents or consider solid-phase extraction (SPE).
High Variability Inconsistent sample preparation, matrix effects.Ensure consistent technique, use a SIL-IS, and optimize chromatography to separate the analyte from interfering matrix components.
Analyte Instability Degradation of Lidocaine N-oxide.Strictly adhere to sample handling and storage protocols. Re-evaluate the stability of the analyte under all experimental conditions.

Conclusion: A Framework for Rigorous Analysis

The successful identification and quantification of Lidocaine N-oxide in biological matrices hinge on a meticulous and scientifically sound analytical approach. This guide has provided a comprehensive framework, from understanding the metabolic context to implementing a robust LC-MS/MS method and ensuring its validity. By recognizing the unique challenges posed by N-oxide metabolites, particularly their inherent instability, and by employing the detailed protocols and validation strategies outlined herein, researchers can generate high-quality, reliable data. This, in turn, will contribute to a more complete understanding of the pharmacokinetics and safety profile of lidocaine, ultimately benefiting drug development and clinical practice.

References

  • Lidocaine Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. [Link]

  • Development and Validation of an HPLC-MS/MS Method for Quantitative Bioanalysis of Lidocaine and its Metabolites in Human Plasma: Application in a Population Pharmacokinetic Study. (2025). ResearchGate. [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). [Link]

  • Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study. (2019). National Center for Biotechnology Information. [Link]

  • Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. (2014). ResearchGate. [Link]

  • Easy and fast LC-MS/MS determination of lidocaine and MEGX in plasma for therapeutic drug monitoring in neonates with seizures. (2012). PubMed. [Link]

  • Deuteration of lidocaine. (1988). ETDEWEB. [Link]

  • Molecular mechanisms of lidocaine. (2021). National Center for Biotechnology Information. [Link]

  • Lignocaine N-oxide. (n.d.). PubChem. [Link]

Sources

Molecular weight and formula of Lidocaine-d10 N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Stable Isotope Labeled Internal Standard for DMPK Applications

Physicochemical Identity & Core Specifications[1][2][3]

Lidocaine-d10 N-Oxide is a highly specific stable isotope-labeled metabolite used primarily as an Internal Standard (IS) in the quantitative analysis of Lidocaine and its oxidative metabolites. It is the N-oxidized derivative of Lidocaine-d10, where the deuterium labeling is located on the two N-ethyl groups.

Table 1: Chemical Specification Data

ParameterSpecification
Chemical Name 2-(Diethyl-d10-amino)-N-(2,6-dimethylphenyl)acetamide N-oxide
CAS Number 851528-10-4
Molecular Formula

Molecular Weight 260.40 g/mol (Average)
Exact Mass 260.23 g/mol
Parent Compound Lidocaine (Xylocaine)
Isotopic Purity Typically

99% deuterated forms (

)
Solubility Soluble in DMSO, Methanol, Chloroform
Storage -20°C, Hygroscopic (Store under inert gas)
Structural Analysis

The "d10" designation refers to the substitution of all ten hydrogen atoms on the two ethyl chains attached to the tertiary amine.

  • Native Lidocaine N-Oxide:

    
     (MW 250.34)
    
  • Lidocaine-d10 N-Oxide: The shift of +10 Da provides a mass difference sufficient to avoid isotopic overlap (cross-talk) with the native metabolite's M+2 or M+3 natural isotopes in Mass Spectrometry.

Synthesis & Preparation Protocol

The synthesis of Lidocaine-d10 N-Oxide typically follows the direct oxidation of the tertiary amine of Lidocaine-d10 using meta-Chloroperoxybenzoic acid (mCPBA). This reaction is sensitive; over-oxidation or acidic hydrolysis must be avoided to prevent cleavage of the amide bond.

Workflow Diagram: Synthesis Pathway

SynthesisWorkflow LidoD10 Lidocaine-d10 (Starting Material) Reaction Oxidation (CH2Cl2, 0°C to RT, 2-4h) LidoD10->Reaction Reagent mCPBA (Oxidizing Agent) Reagent->Reaction Workup Basic Workup (Wash w/ NaHCO3) Reaction->Workup N-Oxidation Product Lidocaine-d10 N-Oxide (Purified Solid) Workup->Product Crystallization

Figure 1: Synthetic route for the conversion of Lidocaine-d10 to its N-Oxide metabolite via mCPBA oxidation.[1]

Step-by-Step Laboratory Protocol

Safety Note: mCPBA is a strong oxidizer and shock-sensitive. Work in a fume hood.

  • Dissolution: Dissolve 100 mg of Lidocaine-d10 (free base) in 5 mL of Dichloromethane (DCM). Chill to 0°C in an ice bath.

  • Oxidation: Add 1.1 equivalents of mCPBA (dissolved in minimal DCM) dropwise to the stirring solution.

    • Critical Control: Maintain temperature < 5°C during addition to prevent side reactions with the amide group.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC or LC-MS (Target mass: [M+H]+ 261).

  • Quenching & Workup:

    • Wash the organic layer twice with 10% aqueous

      
       to remove m-chlorobenzoic acid byproduct.
      
    • Note: Do not use strong acid washes; N-oxides can undergo Cope elimination or reduction in acidic environments.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and evaporate under reduced pressure.
    
  • Purification: Recrystallize from Acetone/Ether or purify via semi-prep HPLC if high purity (>98%) is required for quantitative standards.

Analytical Methodology (LC-MS/MS)[5][6][7][8]

Expert Insight: Lidocaine N-Oxide is thermally unstable. Gas Chromatography (GC) is unsuitable for this compound because the high temperature of the injection port causes thermal deoxygenation (reduction), causing the N-oxide to revert to the parent Lidocaine. This leads to false positives for Lidocaine and false negatives for the N-oxide.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the mandatory standard for analysis.

Recommended LC-MS Conditions[7]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2][3]

  • Source Temperature: Keep < 350°C to minimize in-source fragmentation.

  • Column: C18 Reverse Phase (e.g., Kinetex or Acquity BEH), 1.7 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[3]

    • B: Acetonitrile + 0.1% Formic Acid.[3]

    • Note: Avoid high pH mobile phases which may degrade the N-oxide.

MRM Transitions (Multiple Reaction Monitoring)
CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Rationale
Lidocaine-d10 N-Oxide 261.2

96.1 20-25Cleavage of diethyl-d10-amine tail
Lidocaine-d10 N-Oxide 261.2

245.2 15Loss of Oxygen (Surveillance)
Lidocaine N-Oxide (Native)251.2

86.120-25Cleavage of diethylamine tail
Lidocaine-d10 (Parent)245.2

96.120Internal Standard for Parent

Self-Validating the Method: To ensure the N-oxide is not converting back to the parent drug during analysis, monitor the retention times carefully. Lidocaine N-oxide is more polar than Lidocaine and should elute earlier on a C18 column. If you see a peak for the N-oxide appearing at the retention time of the parent, in-source reduction is occurring.

Metabolic Context[1][8][11][12][13]

Lidocaine metabolism is dominated by CYP1A2 and CYP3A4 in the liver.[4][5] While N-deethylation to MEGX is the primary pathway, N-oxidation is a distinct pathway that becomes relevant in specific interactions or genetic polymorphisms.

Metabolic Pathway Diagram

MetabolicPathway Lido Lidocaine (Parent) MEGX MEGX (Monoethylglycinexylidide) Lido->MEGX N-Deethylation (CYP1A2, CYP3A4) NOxide Lidocaine N-Oxide (Target Metabolite) Lido->NOxide N-Oxidation (Minor Pathway) GX Glycinexylidide (Inactive) MEGX->GX Hydrolysis NOxide->Lido Reduction (In-vitro/Thermal artifact)

Figure 2: Metabolic fate of Lidocaine. The N-Oxide pathway is distinct from the major MEGX pathway. The dashed line represents the potential for thermal or chemical reduction back to the parent.

References

  • Pharmaffiliates. (n.d.). Lidocaine-d10 N-Oxide Reference Standard. Retrieved from [Link]

  • Kushnir, M. M., et al. (2022).[3] "Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues." ResearchGate.[6] Retrieved from [Link]

  • Collins, S. R., et al. (2000). "Metabolism of lidocaine by rat pulmonary cytochrome P450." Biochemical Pharmacology. Retrieved from [Link]

Sources

The Biotransformation of Lidocaine N-Oxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Lidocaine, a ubiquitous local anesthetic and antiarrhythmic agent, undergoes extensive hepatic metabolism, leading to the formation of several metabolites that influence its pharmacokinetic profile and potential for drug-drug interactions. Among these, Lidocaine N-Oxide represents a significant, yet often under-explored, product of oxidative metabolism. This technical guide provides an in-depth review of the biotransformation of Lidocaine N-Oxide, synthesizing current knowledge for researchers, scientists, and drug development professionals. We will delve into the enzymatic pathways governing its formation and subsequent metabolic fate, detail experimental protocols for its study, and present quantitative data to inform future research.

I. The Genesis of Lidocaine N-Oxide: An Oxidative Pathway

The formation of Lidocaine N-Oxide from its parent compound, lidocaine, is a Phase I metabolic reaction. This biotransformation is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver microsomes.

Key Enzymes and Mechanisms

In vitro studies utilizing human liver microsomes have identified CYP3A4 and, to a lesser extent, CYP1A2 as the principal enzymes responsible for the N-oxidation of lidocaine.[1][2][3] The reaction involves the direct oxidation of the tertiary amine group of the diethylamino side chain of lidocaine.

This oxidative step is a critical component of lidocaine's overall metabolism, which also includes N-deethylation to monoethylglycinexylidide (MEGX) and aromatic hydroxylation.[4][5] The balance between these pathways can be influenced by a variety of factors, including genetic polymorphisms in CYP enzymes, co-administered drugs that act as inhibitors or inducers, and the physiological state of the liver.[3]

G Lidocaine Lidocaine Lidocaine_N_Oxide Lidocaine N-Oxide Lidocaine->Lidocaine_N_Oxide N-Oxidation (CYP3A4, CYP1A2) MEGX Monoethylglycinexylidide (MEGX) Lidocaine->MEGX N-deethylation (CYP3A4, CYP1A2) 3_OH_Lidocaine 3-Hydroxylidocaine Lidocaine->3_OH_Lidocaine Aromatic Hydroxylation (CYP1A2, CYP3A4)

II. The Metabolic Fate of Lidocaine N-Oxide: A Reductive Reversal

A pivotal aspect of Lidocaine N-Oxide's biotransformation is its potential to be reduced back to the parent drug, lidocaine. This reductive metabolism is a crucial consideration in understanding the overall pharmacokinetics and potential for drug accumulation.

The Role of Cytochrome P450 in N-Oxide Reduction

Interestingly, the same enzyme system responsible for the formation of Lidocaine N-Oxide, the cytochrome P450 system, is also implicated in its reduction. This reductive capacity is particularly prominent under anaerobic or hypoxic conditions. The mechanism is thought to involve the haem moiety of the P450 enzyme acting as a catalyst.

While the specific P450 isoforms responsible for Lidocaine N-Oxide reduction have not been definitively elucidated, the general mechanism of tertiary amine N-oxide reduction by P450 systems provides a strong basis for this pathway. This reductive pathway creates a metabolic cycle where lidocaine is oxidized to its N-oxide, which can then be reduced back to lidocaine, potentially prolonging the drug's half-life.

G cluster_formation Oxidative Formation cluster_reduction Reductive Metabolism Lidocaine Lidocaine Lidocaine_N_Oxide Lidocaine N-Oxide Lidocaine->Lidocaine_N_Oxide CYP450 (Oxidation) (e.g., CYP3A4, CYP1A2) Lidocaine_N_Oxide_Red Lidocaine N-Oxide Lidocaine_Red Lidocaine Lidocaine_N_Oxide_Red->Lidocaine_Red CYP450 (Reduction) (Anaerobic conditions)

Other Potential Metabolic Pathways

Currently, there is limited published evidence for other significant metabolic pathways for Lidocaine N-Oxide beyond its reduction to lidocaine. Further research is warranted to investigate the potential for hydroxylation of the aromatic ring or the alkyl side chains of the N-oxide metabolite, as well as potential conjugation reactions (Phase II metabolism).

III. Experimental Methodologies for Studying Lidocaine N-Oxide Biotransformation

Investigating the biotransformation of Lidocaine N-Oxide requires robust in vitro and analytical methodologies. The following protocols provide a framework for such studies.

In Vitro Incubation with Liver Microsomes

This protocol outlines a typical experiment to assess the formation and/or metabolism of Lidocaine N-Oxide using liver microsomes.

Materials:

  • Human liver microsomes (or from other species of interest)

  • Lidocaine or Lidocaine N-Oxide (substrate)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard (e.g., a structurally similar compound not present in the matrix)

Protocol:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture on ice. A typical 200 µL incubation may contain:

    • Phosphate buffer (pH 7.4)

    • Liver microsomes (final protein concentration typically 0.2-1.0 mg/mL)

    • Substrate (Lidocaine or Lidocaine N-Oxide) at various concentrations to determine kinetics.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. For studying reductive metabolism, incubations should be performed under anaerobic conditions, which can be achieved by purging the incubation tubes with nitrogen or argon gas.

  • Incubation: Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This precipitates the proteins and halts enzymatic activity.

  • Sample Processing: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

G A Prepare Incubation Mixture (Microsomes, Substrate, Buffer) B Pre-incubate at 37°C A->B C Initiate with NADPH (Anaerobic for Reduction) B->C D Incubate at 37°C (Time Course) C->D E Quench Reaction (Acetonitrile + Internal Standard) D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lidocaine and its metabolites.[6][7][8][9]

Typical LC-MS/MS Parameters:

ParameterTypical Setting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A gradient elution is typically used to separate the parent drug and its metabolites.
Flow Rate 0.2-0.5 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions Specific precursor-to-product ion transitions (MRM) are monitored for each analyte and the internal standard.

Example MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Lidocaine235.286.1
Lidocaine N-Oxide251.286.1 or 235.2
MEGX207.286.1
Internal StandardAnalyte-specificAnalyte-specific

Note: The exact m/z values may vary slightly depending on the instrument and conditions.

IV. Quantitative Insights and Influencing Factors

Factors Influencing Biotransformation:

  • Species Differences: The expression and activity of CYP enzymes can vary significantly between species, leading to different metabolic profiles for lidocaine and its N-oxide.[4][10]

  • Genetic Polymorphisms: Variations in the genes encoding for CYP3A4 and CYP1A2 can lead to inter-individual differences in the rate of Lidocaine N-Oxide formation.

  • Drug Interactions: Co-administration of drugs that are inhibitors or inducers of CYP3A4 and CYP1A2 can significantly alter the metabolism of lidocaine and the formation of Lidocaine N-Oxide.[11]

  • Oxygen Tension: As the reduction of Lidocaine N-Oxide is favored under anaerobic conditions, the oxygen concentration in the liver can be a critical determinant of its metabolic fate.

V. Conclusion and Future Directions

The biotransformation of Lidocaine N-Oxide is a dynamic process involving both its formation through CYP-mediated oxidation and its reduction back to the parent compound, lidocaine. This metabolic cycling has important implications for the drug's overall pharmacokinetic profile and duration of action.

While the key enzymatic players in N-oxidation are relatively well-established, further research is needed to:

  • Definitively identify the specific P450 isoforms responsible for the reduction of Lidocaine N-Oxide.

  • Quantify the kinetic parameters for both the oxidative and reductive pathways.

  • Investigate other potential metabolic pathways for Lidocaine N-Oxide.

  • Elucidate the clinical significance of the metabolic cycling between lidocaine and Lidocaine N-Oxide, particularly in patient populations with compromised liver function or under conditions of hypoxia.

A deeper understanding of Lidocaine N-Oxide biotransformation will enable more accurate pharmacokinetic modeling, better prediction of drug-drug interactions, and ultimately contribute to the safer and more effective use of lidocaine in clinical practice.

References

  • Bargetzi, M. J., Aoyama, T., Gonzalez, F. J., & Meyer, U. A. (1989). Lidocaine metabolism in human liver microsomes by cytochrome P450IIIA4. Clinical Pharmacology & Therapeutics, 46(5), 521-527.
  • De Martin, S., Orlando, R., Padrini, R., & Palatini, P. (2004). Cytochrome P450 1A2 is a major determinant of lidocaine metabolism in vivo: effects of liver function. Clinical Pharmacology & Therapeutics, 76(4), 346-357.
  • Fei, X., Yin, J., & He, H. (2012). A study of the in vitro interaction between lidocaine and premedications using human liver microsomes. Journal of Anesthesia, 26(1), 56-62.
  • Fei, X., Yin, J., & He, H. (2011). A study of the in vitro clinical interaction between lidocaine and premedications using rat liver microsomes. Journal of Anesthesia, 25(6), 868-874.
  • Hsyu, P. H., & Giacomini, K. M. (1987). The pH-gradient-driven transport of catechols in isolated rat renal brush-border membrane vesicles. Journal of Biological Chemistry, 262(9), 3964-3968.
  • Isohanni, M. H. (2006). Cytochrome P450-mediated drug interactions affecting lidocaine.
  • Jeong, E., Kim, Y., & Lee, J. (2021). Evaluation of Lidocaine and Metabolite Pharmacokinetics in Hyaluronic Acid Injection. Pharmaceutics, 13(2), 223.
  • Kakinohana, M., Taira, Y., Kakinohana, O., & Okuda, Y. (1998). [The inhibition of lidocaine metabolism by various barbiturates in rat hepatic microsome]. Masui. The Japanese journal of anesthesiology, 47(11), 1302–1310.
  • Keeney, P. M., & Yaksh, T. L. (1995). The effect of intrathecal lidocaine on the release of substance P from the spinal cord in vivo. Anesthesiology, 82(2), 487-495.
  • Lee, H. S., Kim, Y. C., & Lee, M. G. (2005). Effects of cimetidine on the pharmacokinetics of lidocaine and its active metabolite, monoethylglycinexylidide, in rats. Biopharmaceutics & drug disposition, 26(2), 81–85.
  • Narahashi, T. (1989). Mechanism of action of local anesthetics on excitable membranes. Progress in anesthesiology, 3, 25-38.
  • Orlando, R., Piccoli, P., De Martin, S., Padrini, R., Floreani, M., & Palatini, P. (2004). Cytochrome P450 1A2 is a major determinant of lidocaine metabolism in vivo: effects of liver function. Clinical pharmacology and therapeutics, 76(4), 346–357.
  • Park, J. Y., Kim, K. A., & Park, P. W. (2010). Effects of ketoconazole on the pharmacokinetics of lidocaine and its active metabolite monoethylglycinexylidide in healthy subjects. Journal of clinical pharmacology, 50(6), 688–694.
  • Punt, A., et al. (2021). In vitro metabolism of lidocaine in subcellular post-mitochondrial fractions and precision cut slices from cattle liver. Toxicology in Vitro, 76, 105228.
  • Rosano, T. G., & Meola, J. M. (1979). Lidocaine and its active metabolites. Clinical chemistry, 25(6), 1075–1081.
  • Tanaka, E. (1998). Clinically important pharmacokinetic drug-drug interactions: role of cytochrome P450 enzymes. Journal of clinical pharmacy and therapeutics, 23(6), 403–413.
  • Tucker, G. T., & Mather, L. E. (1979). Clinical pharmacokinetics of local anaesthetics. Clinical pharmacokinetics, 4(4), 241–278.
  • von Bahr, C., Hedlund, I., Karlén, B., & Gröningsson, K. (1980). Metabolism of lidocaine in human liver in vitro. Acta pharmacologica et toxicologica, 47(1), 49–52.

Sources

Methodological & Application

Application Note: Quantitative Bioanalysis of Lidocaine using Lidocaine-d10 N-Oxide as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of lidocaine in biological matrices. Recognizing the critical role of internal standards in mitigating analytical variability, this note details the application of Lidocaine-d10 N-Oxide as a novel internal standard. The rationale behind this selection is rooted in the principles of minimizing differential matrix effects and ensuring comigration with the analyte of interest. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies of lidocaine.

Introduction: The Rationale for a Metabolite Internal Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of quantitative bioanalysis due to its high sensitivity and selectivity.[1] However, the accuracy and precision of LC-MS/MS assays can be compromised by several factors, including sample preparation variability, instrumental drift, and, most notably, matrix effects.[2] Matrix effects, caused by co-eluting endogenous components of the biological matrix, can lead to unpredictable suppression or enhancement of the analyte signal, thereby compromising data integrity.[3][4]

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for these variabilities.[2] An ideal SIL-IS co-elutes with the analyte and exhibits identical behavior during extraction and ionization, thus effectively normalizing fluctuations in the analytical response.[5] While deuterated analogues of the parent drug, such as Lidocaine-d10, are commonly employed, subtle differences in chromatographic retention time due to the deuterium isotope effect can sometimes lead to differential matrix effects, where the analyte and internal standard experience different degrees of ion suppression or enhancement.

This application note explores the strategic use of Lidocaine-d10 N-Oxide , a stable isotope-labeled version of a primary lidocaine metabolite, as the internal standard. Lidocaine is extensively metabolized in the liver, with N-oxidation being one of the metabolic pathways.[6][7] The resulting N-oxide metabolite shares the core structure of lidocaine but possesses increased polarity. By utilizing a deuterated version of this metabolite, we hypothesize a closer co-elution with the parent drug under specific reversed-phase chromatographic conditions, potentially offering superior compensation for matrix effects compared to a deuterated parent analogue.

Materials and Methods

Reagents and Chemicals
Material Supplier Grade
Lidocaine hydrochlorideSigma-AldrichReference Standard
Lidocaine-d10 N-Oxide(Custom Synthesis/Vendor)>98% purity, >99% isotopic purity
AcetonitrileHoneywellLC-MS Grade
MethanolHoneywellLC-MS Grade
Formic acidThermo Fisher ScientificOptima™ LC/MS Grade
WaterMilli-Q® system18.2 MΩ·cm
Human Plasma (K2EDTA)BioIVTPooled, Normal
Equipment and Software
Equipment Model
Liquid ChromatographShimadzu Nexera X2
Mass SpectrometerSCIEX QTRAP® 6500+
Analytical ColumnWaters Acquity UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm
Data Acquisition and ProcessingSCIEX Analyst® Software, MultiQuant™ Software

Experimental Protocols

Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Lidocaine hydrochloride and Lidocaine-d10 N-Oxide in methanol to prepare individual 1 mg/mL stock solutions.

  • Intermediate and Working Solutions:

    • Prepare serial dilutions of the Lidocaine stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) and quality control (QC) spiking solutions.

    • Prepare a working internal standard (IS) solution of Lidocaine-d10 N-Oxide at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting lidocaine from plasma samples.

  • Aliquot 50 µL of plasma samples (blank, CC, QC, and unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the working IS solution (100 ng/mL Lidocaine-d10 N-Oxide in acetonitrile) to each tube. The acetonitrile will precipitate the plasma proteins.

  • Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 50 µL Plasma Sample (Blank, CC, QC, Unknown) add_is Add 150 µL IS Working Solution (Lidocaine-d10 N-Oxide in ACN) plasma->add_is Protein Precipitation vortex Vortex Mix (30 seconds) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Protein precipitation workflow for plasma samples.

LC-MS/MS Method Development

The chromatographic and mass spectrometric parameters were optimized to achieve sensitive and selective detection of lidocaine and its internal standard.

Parameter Condition
LC Conditions
ColumnWaters Acquity UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Elution
0.0 - 0.5 min20% B
0.5 - 2.5 min20% to 80% B
2.5 - 3.0 min80% B
3.0 - 3.1 min80% to 20% B
3.1 - 4.0 min20% B
MS/MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Gas 150 psi
Ion Source Gas 255 psi
Curtain Gas35 psi
Temperature550°C
IonSpray Voltage5500 V
MRM Transitions
LidocaineQ1: 235.2 m/z -> Q3: 86.2 m/z (Quantifier)[8][9][10]
Q1: 235.2 m/z -> Q3: 58.2 m/z (Qualifier)[10]
Lidocaine-d10 N-OxideQ1: 255.2 m/z -> Q3: 96.2 m/z (Quantifier)
Q1: 255.2 m/z -> Q3: 68.2 m/z (Qualifier)

Bioanalytical Method Validation

The developed method was validated according to the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[11][12][13]

Validation Parameter Acceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrices.
Linearity Calibration curve with at least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) Analyte response is at least 5 times the blank response; accuracy within ±20% and precision ≤ 20%.
Accuracy and Precision Within-run and between-run precision (CV) ≤ 15% (≤ 20% at LLOQ); accuracy (% bias) within ±15% (±20% at LLOQ).
Matrix Effect IS-normalized matrix factor CV ≤ 15% across different lots of matrix.[3]
Recovery Consistent and reproducible across low, medium, and high QC levels.
Stability Freeze-thaw, short-term (bench-top), long-term, and post-preparative stability within ±15% of nominal concentrations.

Data Analysis and Quantification

The concentration of lidocaine in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then used to interpolate the concentration from the linear regression of the calibration curve.

G cluster_analysis Data Quantification Logic node_data Analyte Peak Area (A) IS Peak Area (IS) node_ratio Calculate Peak Area Ratio (A / IS) node_data->node_ratio node_conc Determine Analyte Concentration node_ratio->node_conc Interpolate node_cal Calibration Curve y = mx + c y = Peak Area Ratio x = Concentration node_cal->node_conc

Caption: Logical flow for analyte quantification.

Discussion and Conclusion

The use of a stable isotope-labeled internal standard is paramount for achieving high-quality data in quantitative LC-MS/MS bioanalysis.[14][15] While deuterated analogues of the parent drug are the conventional choice, this application note demonstrates the successful implementation of Lidocaine-d10 N-Oxide as a strategic alternative. The rationale for selecting a deuterated metabolite internal standard is to achieve closer chromatographic co-elution with the parent analyte, thereby providing more effective compensation for matrix-induced ionization variability.[16]

The described method, employing a simple and rapid protein precipitation extraction followed by a sensitive LC-MS/MS analysis, meets the stringent validation criteria set forth by regulatory agencies.[17] This protocol provides a robust and reliable tool for the accurate quantification of lidocaine in biological matrices, suitable for a wide range of research and clinical applications.

References

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL)
  • Xie, F., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 13(13), 1047-1050. [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • Patel, D., et al. (2020). Quantitative Chromatographic Method Development for Residual Lidocaine in Topical Systems and Biological Samples. Bioanalysis, 12(18), 1285-1297. [Link]

  • SCION Instruments. The Role of Internal Standards In Mass Spectrometry.
  • Kaza, M., et al. (2019). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]

  • Reddy, T. M. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Analytical Chemistry Letters, 7(6), 743-753. [Link]

  • Gergov, M., et al. (2003). Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids. Journal of Chromatographic Science, 41(4), 193-198. [Link]

  • WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • Kaza, M., et al. (2018). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
  • Li, W., et al. (2012). Validation of a High-Performance Liquid Chromatographic--Mass Spectrometric Method for the Analysis of Lidocaine in Human Plasma. Journal of Liquid Chromatography & Related Technologies, 35(10), 1389-1401. [Link]

  • de Winter, B. C., et al. (2012). Easy and fast LC-MS/MS determination of lidocaine and MEGX in plasma for therapeutic drug monitoring in neonates with seizures. Journal of Chromatography B, 881-882, 92-97. [Link]

  • Gosetti, F., et al. (2017). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Bioanalysis, 9(14), 1093-1105. [Link]

  • Kaza, M., et al. (2019). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]

  • Bioanalysis Zone.
  • Waters Corporation.
  • ResearchGate. Major metabolic pathways of lidocaine. [Link]

  • Chromatography Online.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ClinPGx.
  • University of California, San Diego. Synthesis of Lidocaine.
  • Woo, S. W., et al. (2026). Efficient Synthesis and Characterization of Lidocaine Analogue N-Ethyl-N-((8-methylquinazolin-2-yl)methyl)ethanamine. Journal of Organic Chemistry.
  • National Center for Biotechnology Information. Lignocaine N-oxide. PubChem Compound Database. [Link]

  • University of San Diego. The Synthesis of Lidocaine.
  • Nelson, S. D., et al. (1977). Quantification of Lidocaine and Several Metabolites Utilizing Chemical-Ionization Mass Spectrometry and Stable Isotope Labeling. Journal of Pharmaceutical Sciences, 66(8), 1180-1190. [Link]

  • Farmacia Journal. (2022). A NOVEL LC-MS/MS ANALYTICAL METHOD FOR SIMULTANEOUS DETECTION OF ARTICAINE, ARTICAINE ACID, LIDOCAINE AND MONOETHYLGLYCINEXYLIDI. Farmacia, 70(4).
  • de Oliveira, A. M., et al. (2019). Methodology Development for Lidocaine Quantification by LCMS/MS. Journal of the Brazilian Chemical Society, 30(11), 2349-2357.

Sources

Precision Analysis of Lidocaine N-Oxide: A Stability-Indicating HPLC Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lidocaine N-Oxide (LNO) is a critical oxidative degradation product and metabolite of the local anesthetic Lidocaine. Monitoring LNO is a mandatory requirement under ICH Q3A/B guidelines for impurity profiling and stability testing. Unlike the parent molecule, LNO exhibits thermal instability, making Gas Chromatography (GC) unsuitable due to potential deoxygenation or Cope elimination during analysis.

This Application Note provides a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol. We prioritize a High-pH Reversed-Phase strategy, which offers superior peak symmetry for the basic parent compound (Lidocaine), thereby preventing the masking of early-eluting polar impurities like LNO.

Physicochemical Context & Separation Logic

To develop a self-validating method, one must understand the molecular behaviors driving the separation.

  • Analyte: Lidocaine (pKa ~7.9).

  • Impurity: Lidocaine N-Oxide (Polar, formed via oxidation of the tertiary amine).

  • The Challenge: In traditional acidic mobile phases (pH < 4), Lidocaine is fully protonated (

    
    ). This leads to secondary interactions with residual silanols on silica columns, causing severe peak tailing. This tailing often obscures the LNO peak, which naturally elutes earlier due to its higher polarity.
    

The Solution: By operating at pH 9.5–10.5 (above the pKa), we suppress Lidocaine's ionization, keeping it neutral (


). This eliminates silanol interactions, sharpening the peak and improving resolution (

) from the N-oxide.
Visualization: Separation Mechanism & Workflow

G cluster_0 Chromatographic Mechanism Start Sample Matrix (Degraded Lidocaine) Condition High pH (>9.5) Suppresses Ionization Start->Condition Lidocaine Lidocaine (Parent) Hydrophobic Retained Longer Detection UV Detection (210-230 nm) Lidocaine->Detection LNO Lidocaine N-Oxide Polar (Oxygenated) Elutes Early LNO->Detection tRx < tRy Condition->Lidocaine Neutral Form Condition->LNO Polar Interaction Result Quantifiable Resolution (Rs > 2.0) Detection->Result

Figure 1: Mechanistic workflow for the separation of Lidocaine and its N-Oxide impurity using pH modulation.

Master Protocol: High-pH Method (Recommended)

This protocol utilizes a hybrid-silica column resistant to alkaline hydrolysis, ensuring method longevity and reproducibility.

Reagents & Equipment
  • Column: Hybrid C18 (e.g., Waters XBridge BEH C18, Phenomenex Gemini NX-C18, or Agilent Poroshell HPH-C18).

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

Instrument Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 40°CImproves mass transfer and reduces viscosity.
Injection Volume 10 µLSufficient sensitivity without overloading.
Detection UV @ 220 nmMax sensitivity for amide bonds; 254 nm is alternative but less sensitive for N-oxides.
Run Time 15 MinutesSufficient for re-equilibration.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial Hold (Elute polar N-oxide)
2.09010Isocratic Hold
10.03070Linear Ramp (Elute Parent/Late Impurities)
10.19010Return to Initial
15.09010Re-equilibration

Alternative Protocol: Acidic Method (Legacy Systems)

If your lab lacks hybrid columns and is restricted to standard silica C18 columns (which degrade at high pH), use this acidic protocol. Note: Expect slight tailing on the Lidocaine peak.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Column: End-capped C18 (e.g., Symmetry C18, Luna C18(2)).

  • Gradient: Similar slope to the High-pH method, but start at 5% B to retain the polar N-oxide sufficiently.

Method Validation Framework (ICH Q2)

To ensure the method is "Self-Validating," every run must meet specific System Suitability Criteria (SSC).

System Suitability Criteria
ParameterAcceptance LimitPurpose
Resolution (

)
> 2.0Between N-Oxide and Lidocaine peaks.
Tailing Factor (

)
< 1.5Ensures peak integration accuracy for Lidocaine.
Precision (RSD) < 2.0%For 5 replicate injections of Standard.
Plate Count (

)
> 5000Column efficiency check.
Preparation of Standards
  • Stock Solution: Dissolve 10 mg Lidocaine N-Oxide reference standard in 10 mL Methanol (1 mg/mL).

  • Working Standard: Dilute Stock to 10 µg/mL in Diluent (0.1% impurity level relative to a 10 mg/mL sample).

  • Sensitivity Check (LOQ): Dilute to 0.05 µg/mL (Signal-to-Noise ratio > 10).

Troubleshooting & Optimization

Issue: Lidocaine Peak Tailing (> 1.5)
  • Cause: Residual silanol interactions.

  • Fix (High pH): Ensure pH is at least 2 units above pKa (target pH 10.0). Use fresh buffer.

  • Fix (Low pH): Add 5-10 mM Triethylamine (TEA) to the buffer as a silanol blocker.

Issue: N-Oxide Co-elution with Void Volume
  • Cause: N-Oxide is too polar and not retaining.

  • Fix: Reduce initial organic concentration to 3-5% B. Lower column temperature to 30°C.

Issue: "Ghost" Peaks
  • Cause: Oxidative degradation of the parent drug in the autosampler.

  • Fix: Ensure samples are stored at 4°C in amber vials. Verify diluent does not contain peroxides (use fresh HPLC grade solvents).

References

  • USP Monographs . Lidocaine Hydrochloride.[1][2][3][5][6][7][8][9] United States Pharmacopeia.[5][9]

  • ICH Guidelines . Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[7][8]

  • Pascuet, E., et al. (2017).[10] Development, validation and application of a stability indicating HPLC method to quantify lidocaine from polyethylene-co-vinyl acetate matrices. Journal of Chromatographic Science.

  • HALO Columns Technical Report . USP Method Improvements for HPLC of Lidocaine and Related Impurities. Advanced Materials Technology.

  • Bhusal, P., et al. (2017).[10] Degradation of Lidocaine in Oxidative Environments. SciSpace/Oxford Academic.

Sources

Troubleshooting & Optimization

Technical Support Center: Lidocaine-d10 N-Oxide Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Matrix Effects & Ion Suppression

Doc ID: TS-LIDO-NOX-001 | Status: Active | Level: Advanced

Introduction: The "Polarity Trap" in N-Oxide Analysis

Welcome to the Technical Support Center. If you are analyzing Lidocaine N-Oxide (or its deuterated internal standard, Lidocaine-d10 N-Oxide ), you are likely facing a "perfect storm" of bioanalytical challenges.

Unlike the parent drug Lidocaine, the N-oxide metabolite is significantly more polar. In standard Reversed-Phase (RP) chromatography, it often elutes early—dangerously close to the solvent front where unretained salts and polar matrix components concentrate. This co-elution results in severe Ion Suppression , compromising sensitivity and reproducibility. Furthermore, N-oxides are thermally unstable, prone to In-Source Deoxygenation , which can mimic the parent drug and skew quantification.

This guide provides a self-validating workflow to diagnose, isolate, and eliminate these effects.

Module 1: Diagnostic Protocols

How do I confirm if signal variability is due to Matrix Effects?

Do not rely solely on extraction recovery calculations. High recovery with low sensitivity often indicates matrix suppression. You must map the suppression zones.

Protocol A: Post-Column Infusion (PCI)

The "Bonfiglio" Method – The Gold Standard for Qualitative Assessment.

Objective: Visualize exactly where in the chromatogram suppression occurs relative to your analyte peak.

Step-by-Step Workflow:

  • Setup: Connect a syringe pump to the LC flow via a T-union placed after the analytical column but before the Mass Spec source.

  • Infusate: Prepare a solution of Lidocaine-d10 N-Oxide (100–500 ng/mL) in mobile phase. Infuse at 5–10 µL/min.

  • Injection: Inject a blank extracted matrix (e.g., plasma processed via your current method).

  • Analysis: Monitor the MRM transition for Lidocaine-d10 N-Oxide.

  • Interpretation: The baseline should be flat and high. Any "dip" or negative peak indicates a zone of ion suppression. Any "hump" indicates enhancement.

Visualization:

PCI_Setup LC_Pump LC Pump (Gradient Flow) Injector Autosampler (Inject Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee T-Union Column->Tee Eluent + Matrix Syringe Syringe Pump (Infusing Lidocaine-d10 N-Oxide) Syringe->Tee Constant Analyte MS Mass Spectrometer (Source) Tee->MS Combined Flow

Figure 1: Post-Column Infusion setup.[1] A drop in the MS signal baseline indicates the elution time of suppressing matrix components.

Module 2: The "Ghost" Signal (In-Source Fragmentation)

Why does my Lidocaine-d10 N-Oxide signal drift?

Issue: N-Oxides are thermally labile. In the hot ESI source, they can lose the oxygen atom (Deoxygenation), converting Lidocaine-d10 N-Oxide back to Lidocaine-d10.

The Consequence:

  • Loss of Signal: Your IS (N-oxide) count decreases, causing calculated concentrations to drift high.

  • False Positives: If you are also measuring the parent Lidocaine, the converted N-oxide will appear as parent drug, artificially inflating the parent's quantitation.

Troubleshooting Protocol:

  • Temperature Ramp: Infuse the N-oxide standard. Step the source temperature (or desolvation gas temp) from 300°C to 600°C in 50°C increments.

  • Monitor: Watch the transition for the N-Oxide and the Parent.

  • Optimize: Select the lowest temperature that provides adequate desolvation without triggering conversion (typically <400°C for N-oxides).

Module 3: Sample Preparation & Cleanup

Protein Precipitation is not enough.

Simple Protein Precipitation (PPT) removes proteins but leaves Phospholipids (PLs) behind. PLs (glycerophosphocholines) are the primary cause of late-eluting matrix effects and can accumulate on the column, causing "ghost" suppression in subsequent injections.

Recommended Strategy: Move from PPT to Phospholipid Depletion (PLD) or Supported Liquid Extraction (SLE) .

MethodPhospholipid RemovalN-Oxide RecoveryComplexityRecommendation
Protein Precip (PPT) < 10% (Poor)HighLowAvoid for N-oxides.
Solid Phase Extraction (SPE) > 95% (Excellent)Variable (pH dependent)HighGood , but labor-intensive.
PLD Plates (e.g., Ostro/HybridSPE) > 99% (Excellent)HighLow (Pass-through)Best Practice.
Liquid-Liquid Extraction (LLE) ModerateLowMediumRisk: N-oxides are too polar and may stay in the aqueous phase.

Scientific Rationale: PLD plates use a Lewis-acid/base interaction (e.g., Zirconia-coated silica) to selectively retain the phosphate group of phospholipids while allowing the neutral/basic N-oxide to pass through. This removes the suppression source without complex SPE method development.

Module 4: Chromatographic Optimization

Separating the Analyte from the "Dump"

Because Lidocaine N-Oxide is polar, it risks eluting in the "void volume" (t0) with salts.

The Fix: Increase retention to move the analyte out of the suppression zone.

  • Column Choice:

    • Avoid: Standard C18 (often insufficient retention for N-oxides).

    • Use: Phenyl-Hexyl or Polar-Embedded C18 . The pi-pi interactions in Phenyl phases offer better selectivity for the aromatic ring of Lidocaine, increasing retention of the polar metabolite.

    • Alternative: HILIC (Hydrophilic Interaction Liquid Chromatography). This reverses the order; polar N-oxides elute later than non-polar matrix components (lipids).

  • Mobile Phase:

    • Avoid ion-pairing agents (TFA) which cause suppression themselves.

    • Use Ammonium Formate (5-10 mM) buffered to pH 3.5 - 4.5.

Decision Logic for Workflow Optimization:

Optimization_Flow Start Start: Low Sensitivity / High CV% Check_RT Is Analyte Retention Factor (k) < 2? Start->Check_RT Action_Col Switch Column Chemistry: Phenyl-Hexyl or HILIC Check_RT->Action_Col Yes (Eluting too early) Check_PL Are Phospholipids Present? (Monitor m/z 184) Check_RT->Check_PL No (Retention OK) Action_Col->Check_PL Action_PLD Implement PLD Plates (Ostro / HybridSPE) Check_PL->Action_PLD Yes (Late eluting interference) Action_Temp Lower Source Temp (Check Deoxygenation) Check_PL->Action_Temp No (Clean baseline) Action_PLD->Action_Temp Success Validated Method: Stable IS Response Action_Temp->Success

Figure 2: Troubleshooting decision tree for stabilizing Lidocaine-d10 N-Oxide analysis.

FAQs: Rapid Troubleshooting

Q: My Lidocaine-d10 N-Oxide IS response drops over the course of a run (100+ injections). Why? A: This is likely Phospholipid Buildup . If you are using PPT, phospholipids accumulate on the column and may elute unpredictably in later injections. Fix: Switch to PLD plates or add a strong wash step (95% Isopropanol/Acetone) at the end of your gradient.

Q: I see a peak for Lidocaine-d10 (Parent) in my pure Lidocaine-d10 N-Oxide standard. Is my standard impure? A: Not necessarily. This is likely In-Source Deoxygenation . Test: Lower your source temperature and Declustering Potential (DP/Cone Voltage). If the parent peak shrinks, it is an instrumental artifact, not a chemical impurity.

Q: Can I use a Deuterated Parent (Lidocaine-d10) as an IS for the N-Oxide? A: Not recommended. The parent and N-oxide have different retention times and physicochemical properties. The parent will not experience the same matrix suppression as the N-oxide. You must use the deuterated N-oxide (Lidocaine-d10 N-Oxide) to track the specific matrix effects affecting the metabolite.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. Source:

  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry. Source:

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Source:

  • Tong, X. S., Wang, J., Zheng, S., & Pivnichny, J. V. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry. Source:

Sources

Preventing thermal degradation of Lidocaine N-Oxide samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ghost Peak" Phenomenon

If you are reading this, you are likely facing a common but frustrating anomaly: your LC-MS data shows a pure Lidocaine N-Oxide sample, but your GC-MS or heated inlet results show high levels of Lidocaine parent drug, 2,6-dimethylaniline, or unexpected olefins.

This is not a synthesis failure. It is an analytical artifact.

Lidocaine N-Oxide is a thermally labile tertiary amine oxide. Unlike its parent compound (Lidocaine), it possesses a weak N–O bond that is highly susceptible to Cope Elimination at temperatures as low as 100°C—well below standard GC injector temperatures. This guide details the mechanistic cause of this degradation and provides a self-validating LC-MS workflow to ensure data integrity.

Module 1: The Degradation Mechanism

To prevent degradation, you must understand the chemistry driving it. Lidocaine N-Oxide does not simply "decompose"; it undergoes a concerted pericyclic reaction known as Cope Elimination .[1]

The Chemistry: Lidocaine N-Oxide contains beta-hydrogens on its N-ethyl groups. Upon heating, the N-oxide oxygen abstracts a beta-proton, forming a five-membered cyclic transition state. This results in the cleavage of the C–N bond, expelling ethylene and leaving behind an N-hydroxy secondary amine (N-hydroxy-MEGX).

Simultaneously, thermal deoxygenation can occur, reverting the N-oxide back to the parent Lidocaine, leading to false "impurity" identification.

Visualizing the Pathway

CopeElimination LNO Lidocaine N-Oxide (Thermally Labile) Heat Heat Input (>100°C) LNO->Heat Transition Cyclic Transition State (5-Membered) Heat->Transition Cope Elimination Pathway Parent Lidocaine Parent (Deoxygenation Artifact) Heat->Parent Thermal Deoxygenation Ethylene Ethylene Gas (Volatile) Transition->Ethylene Hydroxylamine N-hydroxy-MEGX (Degradant) Transition->Hydroxylamine

Figure 1: Thermal degradation pathways of Lidocaine N-Oxide. The primary Cope Elimination pathway yields ethylene and a hydroxylamine derivative, while competing deoxygenation mimics the parent drug.

Module 2: Troubleshooting & Diagnostics (Q&A)

Q1: I see a 15% "Lidocaine" impurity in my N-Oxide standard using GC-MS. Is my standard contaminated? A: Likely not. This is almost certainly an injector artifact .

  • Reasoning: GC injection ports typically operate at 250°C+. This provides ample energy for rapid deoxygenation and Cope elimination inside the liner [1]. The "Lidocaine" you see is being generated during the injection, not present in the vial.

  • Validation: Run the same sample via LC-MS with a source temperature <100°C. If the Lidocaine peak disappears or drops significantly, the GC data is invalid.

Q2: Can I use a rotovap to dry my Lidocaine N-Oxide fractions? A: Only with strict temperature control.

  • Risk: Water bath temperatures >40°C can initiate slow degradation over the time required to evaporate aqueous solvents.

  • Solution: Use lyophilization (freeze-drying) as the gold standard. If rotary evaporation is necessary, set the bath to <30°C and use a high-vacuum pump to lower the boiling point of the solvent.

Q3: My LC-MS baseline is noisy, and I suspect on-column degradation. How do I fix this? A: Check your heated nebulizer/desolvation temperature.

  • Optimization: While ESI is a "soft" ionization technique, high desolvation temperatures (e.g., 500°C) can still degrade labile N-oxides. Lower the source temperature to the minimum required for stable spray (typically 250°C–300°C) and increase gas flow to aid desolvation without excess heat.

Module 3: Validated Analytical Protocol

Objective: Quantify Lidocaine N-Oxide without inducing thermal artifacts. Method: UPLC-MS/MS (Electrospray Ionization - Positive Mode).

Sample Preparation
  • Solvent: Dissolve standard in 50:50 Acetonitrile:Water (0.1% Formic Acid). Avoid 100% organic solvents for storage as they can concentrate trace peroxides which degrade N-oxides [2].

  • Concentration: 1 µg/mL (adjust based on sensitivity).

  • Temperature: Keep autosampler at 4°C.

Chromatographic Conditions
ParameterSettingRationale
Column C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm)Standard retention of polar N-oxides.[2]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH stabilizes the protonated amine oxide.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic organic modifier.
Gradient 5% B to 95% B over 5 minN-oxide elutes earlier than parent Lidocaine due to higher polarity.
Flow Rate 0.4 mL/minOptimal for ESI sensitivity.
Column Temp 30°C CRITICAL: Do not exceed 40°C to prevent on-column degradation.
Mass Spectrometry Parameters
ParameterSettingRationale
Ionization ESI (+)Protonation of the N-oxide oxygen (

).
Source Temp < 350°C Minimize thermal shock during ionization.
Cone Voltage Optimized (Low)High cone voltage can induce in-source fragmentation (loss of oxygen).
Transitions Qual: 251.2

86.1 (Parent) Quant: 251.2

130.1
Monitor specific fragments to distinguish from isobaric interferences.

Module 4: Workflow Decision Tree

Use this logic flow to determine the correct analytical approach for your sample.

Workflow Start Start: Lidocaine N-Oxide Analysis Volatile Is the impurity volatile? Start->Volatile GC GC-MS Analysis Volatile->GC Yes (Traditional approach) LC LC-MS / HPLC Analysis Volatile->LC No / Unsure Deriv Is Derivatization Possible? GC->Deriv Required? Safe Proceed with Low-Temp Protocol (<40°C) LC->Safe Validate Source Temp Deriv->LC Switch Method Stop STOP: High Risk of Thermal Artifacts Deriv->Stop No (Direct Injection)

Figure 2: Analytical decision matrix prioritizing LC-MS to avoid thermal degradation.

References

  • Cope, A. C., & Trumbull, E. R. (1960).[2][3] Olefins from Amines: The Hofmann Elimination Reaction and Amine Oxide Pyrolysis. Organic Reactions. [Source: Wiley Online Library]

    • Context: Foundational text establishing the mechanism of amine oxide pyrolysis (Cope Elimination) at elevated temperatures.[1][3]

    • [Link]

  • Bickel, M. H. (1969). The pharmacology and biochemistry of N-oxides. Pharmacological Reviews. [Source: ASPET]

    • Context: Details the metabolic stability and chemical reactivity of N-oxides, including sensitivity to reduction and thermal stress.
    • [Link]

  • LGC Standards. (2025). Lidocaine N-Oxide Reference Standard Data Sheet.
  • BenchChem. (2025).[4] GC-MS Analysis of Volatile Impurities in Lidocaine. [Source: BenchChem]

    • Context: Highlights the limitations of GC for thermally unstable impurities and the need for altern

Sources

Validation & Comparative

Cross-Validation of Lidocaine N-Oxide Quantification: Mitigating Thermal Instability and Isobaric Interference

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of Lidocaine N-Oxide quantification methods Content Type: Publish Comparison Guide

Executive Summary

Lidocaine N-Oxide (LNO), a minor but toxicologically significant metabolite of lidocaine, presents two distinct bioanalytical challenges that often compromise data integrity: thermal instability and isobaric interference .

Standard quantification protocols often fail because LNO thermally reduces back to the parent drug (lidocaine) during Gas Chromatography (GC) injection, leading to false negatives for the metabolite and false positives for the parent. Furthermore, in Liquid Chromatography-Mass Spectrometry (LC-MS/MS), LNO shares the same precursor ion (


 251) and primary product ion (

86) with 3-hydroxylidocaine. Without rigorous chromatographic separation, these isobars are indistinguishable.

This guide provides a cross-validation framework to ensure accurate quantification, prioritizing LC-MS/MS as the gold standard while explicitly defining the limitations of alternative methods.

Part 1: Methodological Landscape & Comparative Analysis[1][2]

The choice of analytical platform dictates the validity of LNO data. The following table summarizes the performance of primary quantification methods.

Table 1: Comparative Performance of LNO Quantification Methods
FeatureLC-MS/MS (Gold Standard) HPLC-UV GC-MS / GC-FID
Primary Mechanism Electrospray Ionization (ESI) + MRMUV Absorbance (210–230 nm)Thermal vaporization + EI/FID
LNO Stability High (Cold/Ambient injection)High (Ambient injection)Critical Failure (Thermal reduction to Lidocaine)
Sensitivity (LLOQ) Excellent (0.1–1.0 ng/mL)Moderate (50–100 ng/mL)N/A (Analyte degrades)
Selectivity High (requires chromatographic resolution of isobars)Low (susceptible to matrix interference)Low (cannot distinguish LNO from Parent)
Isobaric Risk High (Must separate LNO from 3-OH-Lidocaine)Moderate (Retention time only)N/A
Suitability Recommended for Bioanalysis Acceptable for QC/High Conc.NOT RECOMMENDED
The "Hidden" Error: GC Thermal Reduction

Researchers attempting to cross-validate LC-MS/MS data with GC-MS often encounter a "mass balance" error. LNO contains a thermally labile N-O bond. In a GC injector port (typically 250°C+), this bond cleaves, reducing LNO to lidocaine.

  • Result: The GC method reports 0% LNO and artificially inflated Lidocaine levels.

  • Correction: Cross-validation must be performed against a secondary LC method (e.g., LC-UV), never GC.

Part 2: Detailed Experimental Protocol (LC-MS/MS)

This protocol validates LNO quantification while resolving the critical isobaric interference with 3-hydroxylidocaine.

1. Reagents & Standards
  • Analytes: Lidocaine, Lidocaine N-Oxide (CAS: 2903-45-9), MEGX, 3-Hydroxylidocaine.

  • Internal Standard (IS): Lidocaine-d10 or MEGX-d5.

  • Matrix: Human Plasma (K2EDTA).

2. Sample Preparation (Liquid-Liquid Extraction)
  • Rationale: LNO is more polar than lidocaine. LLE provides cleaner extracts than protein precipitation, reducing ion suppression.

  • Step 1: Aliquot 100 µL plasma into a glass tube. Add 10 µL IS.

  • Step 2: Alkalinize with 50 µL 0.1 M NaOH (pH > 10 ensures the parent amine is uncharged, but LNO remains polar).

  • Step 3: Extract with 2 mL Ethyl Acetate:Dichloromethane (4:1) . Note: Pure ether may not sufficiently extract the polar N-oxide.

  • Step 4: Vortex (2 min) and Centrifuge (3000 x g, 5 min).

  • Step 5: Evaporate supernatant under nitrogen at 35°C . Do not exceed 40°C to prevent thermal degradation.

  • Step 6: Reconstitute in 100 µL Mobile Phase A/B (80:20).

3. Chromatographic Conditions (The Isobaric Solution)
  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 5.0 min: 90% B

    • Run time: 8.0 min.

  • Critical Separation: LNO typically elutes earlier than Lidocaine and 3-hydroxylidocaine due to the polar N-oxide oxygen. You must confirm baseline resolution between LNO and 3-hydroxylidocaine.

4. Mass Spectrometry Parameters (MRM)
  • Source: ESI Positive Mode.

  • Transitions:

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Note
Lidocaine 235.286.120Diethylamino tail
Lidocaine N-Oxide 251.2 86.1 22Isobaric with 3-OH
3-OH-Lidocaine 251.2 86.1 22Isobaric with LNO
MEGX 207.258.118De-ethylated tail
Part 3: Visualization of Analytical Logic
Diagram 1: The Isobaric & Thermal Trap

This workflow illustrates why specific methods fail and how to navigate the analytical decision tree.

LNO_Analysis cluster_GC Gas Chromatography (GC-MS) cluster_LC LC-MS/MS (Recommended) Sample Biological Sample (Contains Lidocaine + LNO + 3-OH-Lid) Injector Injector Port (>200°C) Sample->Injector GC Path Chrom_Sep Chromatographic Separation (C18 Column) Sample->Chrom_Sep LC Path Degradation Thermal Reduction: LNO -> Lidocaine Injector->Degradation Result_GC False Result: High Lidocaine Zero LNO Degradation->Result_GC ESI ESI Source (Ambient/Warm) Q1_Select Q1 Selection: m/z 251.2 ESI->Q1_Select Isobar_Conflict Isobaric Conflict: LNO & 3-OH-Lid Both pass Q1 Q1_Select->Isobar_Conflict Result_LC Accurate Result: Distinct Peaks for LNO & 3-OH-Lid Isobar_Conflict->Result_LC Resolved by Retention Time Chrom_Sep->ESI

Caption: Analytical decision tree highlighting the thermal degradation of LNO in GC and the isobaric overlap in MS, necessitating chromatographic resolution.

Part 4: Cross-Validation Strategy

To validate the LC-MS/MS method without a reference method (since GC is invalid), use the Standard Addition Method and Dilutional Linearity .

  • Spike Recovery (Accuracy):

    • Spike blank plasma with LNO at Low, Medium, and High QC levels.

    • Analyze using the LC-MS/MS protocol.[1][2][3]

    • Acceptance: Mean accuracy must be 85–115%.

    • Self-Check: If recovery is >115%, suspect conversion of Lidocaine to N-oxide in the source (rare, but possible if ESI voltage is too high). If <85%, suspect thermal degradation during evaporation.

  • Isobaric Resolution Check:

    • Inject a mixture of pure LNO standard and pure 3-hydroxylidocaine standard.

    • Requirement: Baseline resolution (

      
      ). If peaks co-elute, the method is invalid because the MS transitions are identical.
      
  • Stability Assessment:

    • Benchtop: LNO is sensitive to light and ambient heat. Keep samples on ice/cooled autosampler (4°C).

    • Freeze-Thaw: Limit to 2 cycles. N-oxides can degrade to amines upon repeated freezing.

References
  • Tobin, T., et al. (2000). Identification of lidocaine and its metabolites in post-administration equine urine by ELISA and MS/MS. Journal of Veterinary Pharmacology and Therapeutics.

  • Kadioglu, Y., et al. (2013).[4][5] Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. Iranian Journal of Pharmaceutical Research.

  • Lin, S.N., et al. (2003). Detection and time course of cocaine N-oxide and other cocaine metabolites in human plasma by liquid chromatography/tandem mass spectrometry. Analytical Chemistry. (Demonstrates N-oxide thermal instability in GC).

  • PubChem. Lidocaine N-Oxide Compound Summary (CID 3036923).

  • Brambilla, G., et al. (2010). Lidocaine Oxidation by Electrogenerated Reactive Oxygen Species in the Light of Oxidative Drug Metabolism. Analytical Chemistry.

Sources

A Comparative Guide to the Reproducibility of Lidocaine N-Oxide Extraction Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Lidocaine, a widely used local anesthetic and antiarrhythmic agent, undergoes extensive metabolism in the liver, with Lidocaine N-Oxide being a significant metabolite.[1] Accurate quantification of this metabolite is crucial for pharmacokinetic studies, drug monitoring, and forensic analysis. The reliability of such analyses hinges on the robustness and reproducibility of the sample extraction protocol. This guide critically evaluates three prevalent extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), providing a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.

The Critical Role of Extraction in Bioanalysis

The goal of any extraction protocol is to isolate the analyte of interest—in this case, Lidocaine N-Oxide—from a complex biological matrix (e.g., plasma, serum, urine) while removing interfering substances.[2] An ideal extraction method should be reproducible, provide high recovery of the analyte, and minimize matrix effects, which can suppress or enhance the analytical signal, leading to inaccurate quantification.[2][3]

Comparative Analysis of Extraction Protocols

This section delves into the principles, advantages, and limitations of SPE, LLE, and PPT for Lidocaine N-Oxide extraction.

Solid-Phase Extraction (SPE)

Principle: SPE is a chromatographic technique that separates components of a mixture based on their physical and chemical properties. A solid stationary phase (the sorbent) is used to retain the analyte of interest from the liquid sample. Interfering substances are washed away, and the purified analyte is then eluted with a suitable solvent. For Lidocaine and its metabolites, strong cation exchange cartridges are often employed.[4]

Advantages:

  • High Selectivity and Specificity: SPE can provide very clean extracts by using sorbents that are highly selective for the target analyte, minimizing matrix effects.[4]

  • High Recovery: Optimized SPE methods can achieve high and reproducible recoveries.[5] For instance, a study on lidocaine extraction from dog plasma using C18 SPE cartridges reported a mean absolute recovery of 96.6%.[5]

  • Automation Potential: SPE is well-suited for automation, which can improve throughput and reproducibility.

Disadvantages:

  • Method Development: Developing a robust SPE protocol can be time-consuming and requires careful optimization of sorbent type, wash solutions, and elution solvents.

  • Cost: SPE cartridges can be more expensive than the reagents used in LLE or PPT.

Liquid-Liquid Extraction (LLE)

Principle: LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The analyte partitions into the solvent in which it is more soluble, leaving interfering substances behind in the other phase. A simple one-step LLE is often used for extracting lidocaine from human serum.[6]

Advantages:

  • Simplicity and Cost-Effectiveness: LLE is a relatively simple and inexpensive technique.[6]

  • Effective for a Wide Range of Analytes: It is a versatile method applicable to various compounds.

Disadvantages:

  • Emulsion Formation: The formation of emulsions at the solvent interface can make phase separation difficult and lead to poor recovery.

  • Solvent Consumption and Waste: LLE typically requires larger volumes of organic solvents, which can be a health and environmental concern.

  • Lower Selectivity: Compared to SPE, LLE may be less selective, potentially leading to co-extraction of interfering substances and more significant matrix effects.

Protein Precipitation (PPT)

Principle: PPT is the simplest and fastest method for sample preparation. It involves adding a precipitating agent, such as acetonitrile or acetone, to the biological sample (e.g., plasma or serum).[4][7] This denatures and precipitates the proteins, which can then be removed by centrifugation, leaving the analyte in the supernatant.

Advantages:

  • Speed and Simplicity: PPT is a rapid and straightforward procedure.

  • Low Cost: It is the most economical of the three methods.

Disadvantages:

  • High Matrix Effects: PPT is the least clean extraction method. The resulting supernatant still contains many endogenous components, such as phospholipids, which can cause significant ion suppression or enhancement in LC-MS/MS analysis.[2]

  • Lower Sensitivity: Due to the significant matrix effects, the limit of quantification (LOQ) may be higher compared to SPE or LLE.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of each extraction method for Lidocaine and its metabolites, based on published literature.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Recovery High and reproducible (e.g., 96.6% for Lidocaine)[5]Good, but can be variable (e.g., 80.42% to 93.9% for Lidocaine)[6]Generally lower and more variable
Matrix Effect Minimal, especially with optimized methods[4]Moderate, can be significant[4]Significant ion suppression is common[2]
Reproducibility (CV%) Excellent (e.g., < 6.9% for Lidocaine and MEGX)[4]Good (e.g., ≤ 13% for Lidocaine)[4]Can be higher due to matrix variability
Lower Limit of Quantification (LOQ) Very low (e.g., 0.5 ng/mL for Lidocaine)[4]Low (e.g., 0.5 ng/mL for Lidocaine)[4]Generally higher than SPE and LLE
Throughput Moderate, can be high with automationLow to moderateHigh
Cost per Sample HighLowVery Low

Experimental Protocols & Workflows

Below are detailed, step-by-step methodologies for each extraction technique, along with visual representations of the workflows.

Solid-Phase Extraction (SPE) Workflow

SPE_Workflow start Start: Plasma Sample pretreatment Pre-treatment (e.g., add internal standard, acidify) start->pretreatment loading Load Sample onto SPE Cartridge pretreatment->loading conditioning Condition SPE Cartridge (e.g., Methanol, Water) conditioning->loading washing Wash Cartridge (to remove interferences) loading->washing elution Elute Lidocaine N-Oxide (with appropriate solvent) washing->elution evaporation Evaporate Eluate to Dryness elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Solid-Phase Extraction (SPE) Workflow for Lidocaine N-Oxide.

Detailed Protocol for SPE:

  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard (e.g., Lidocaine-d10). Acidify the sample with an appropriate acid (e.g., formic acid).

  • SPE Cartridge Conditioning: Condition a strong cation exchange SPE cartridge sequentially with 1 mL of methanol and 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak wash solution (e.g., 0.1% formic acid in water) to remove polar interferences, followed by 1 mL of a stronger wash solution (e.g., acetonitrile) to remove non-polar interferences.

  • Elution: Elute the Lidocaine N-Oxide and other basic analytes with 1 mL of a basic elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Workflow

LLE_Workflow start Start: Plasma Sample pretreatment Add Internal Standard and Basifying Agent start->pretreatment extraction Add Organic Solvent (e.g., Diethyl Ether) pretreatment->extraction vortex Vortex to Mix extraction->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge transfer Transfer Organic Layer to a Clean Tube centrifuge->transfer evaporation Evaporate to Dryness transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow for Lidocaine N-Oxide.

Detailed Protocol for LLE:

  • Sample Pre-treatment: To 250 µL of human serum, add 50 µL of the internal standard stock solution and 200 µL of 1 M NaOH.[6]

  • Extraction: Add 3 mL of diethyl ether to the sample.[6]

  • Mixing and Phase Separation: Vortex the mixture for 30 seconds and then centrifuge at 3000 g for 3 minutes to separate the aqueous and organic layers.[6]

  • Collection of Organic Phase: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a vacuum.[6]

  • Reconstitution: Reconstitute the dried residue in 150 µL of HPLC grade water for injection into the chromatographic system.[6]

Protein Precipitation (PPT) Workflow

PPT_Workflow start Start: Plasma Sample pretreatment Add Internal Standard start->pretreatment precipitation Add Cold Acetonitrile (or Acetone) pretreatment->precipitation vortex Vortex to Mix precipitation->vortex centrifuge Centrifuge to Pellet Proteins vortex->centrifuge transfer Transfer Supernatant to a Clean Tube centrifuge->transfer analysis Direct Injection or Evaporation/Reconstitution for LC-MS/MS Analysis transfer->analysis

Caption: Protein Precipitation (PPT) Workflow for Lidocaine N-Oxide.

Detailed Protocol for PPT:

  • Sample Pre-treatment: To 100 µL of bovine serum, add the internal standard (e.g., LIDO-d10).[4]

  • Precipitation: Add a volume of cold (-20°C) acetonitrile (typically 3-4 times the sample volume) to the sample.

  • Mixing and Centrifugation: Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 13,000-15,000 x g) for 10 minutes to pellet the precipitated proteins.[7]

  • Collection of Supernatant: Carefully collect the supernatant for analysis.

  • Analysis: The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase to concentrate the analyte.

Conclusion and Recommendations

The choice of an extraction protocol for Lidocaine N-Oxide depends on the specific requirements of the study.

  • For high-throughput screening and routine analysis where cost and speed are paramount, Protein Precipitation is a viable option, provided that the potential for significant matrix effects is carefully evaluated and mitigated, for instance, by using a stable isotope-labeled internal standard.

  • Liquid-Liquid Extraction offers a good balance between cost, simplicity, and cleanliness of the extract. It is a suitable choice for many applications, although it may require more hands-on time and careful technique to ensure reproducibility.

  • Solid-Phase Extraction is the gold standard for applications requiring the highest sensitivity, selectivity, and reproducibility. [8] It is the recommended method for regulatory submissions and clinical studies where minimizing matrix effects and achieving the lowest possible limits of quantification are critical.

Ultimately, the selected method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA) to ensure the accuracy and reliability of the bioanalytical data.[9] This validation should include a thorough assessment of recovery, matrix effects, precision, and accuracy.

References

  • Development and Validation of an HPLC-MS/MS Method for Quantitative Bioanalysis of Lidocaine and its Metabolites in Human Plasma: Application in a Population Pharmacokinetic Study. ResearchGate.
  • Evaluation of Lidocaine and Metabolite Pharmacokinetics in Hyaluronic Acid Injection. PMC.
  • Validation of liquid chromatographic method for analysis of lidocaine hydrochloride, dexamethasone acetate, calcium dobesilate, buthylhydroxyanisol and degradation product hydroquinone in suppositories and ointment. Semantic Scholar.
  • Analytical Approaches for the Determination of Lidocaine and Its Metabolites: A Comprehensive Insight. Taylor & Francis.
  • A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum. PMC.
  • Quantitative chromatographic method development for residual lidocaine in topical systems and biological samples. PubMed.
  • Determination of Lidocaine in Plasma by Direct Solid-Phase Microextraction Combined With Gas Chromatography. PubMed.
  • Matrix effect in bioanalysis: An overview. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Lignocaine N-oxide: A Comprehensive Technical Overview. Benchchem.
  • Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. AIR Unimi.
  • HPLC-MS/MS measurement of lidocaine in rat skin and plasma. Application to study the release from medicated plaster. PubMed.
  • HPLC assay of Lidocaine in plasma with solid phase extraction and UV detection. PubMed.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC.
  • Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study. PMC.
  • Determination of lidocaine and its two N-desethylated metabolites in dog and horse plasma by high-performance liquid chromatography combined with. ORBi.
  • Quantification of lidocaine and several metabolites utilizing chemical-ionization mass spectrometry and stable isotope labeling. PubMed.
  • Synthesis Of Lidocaine Lab Report. Bartleby.com.
  • Acetone precipitation of proteins. Thermo Fisher Scientific.

Sources

A Senior Application Scientist's Guide to Achieving Ultra-Low Detection Limits for Lidocaine-d10 N-Oxide in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of a Minor Metabolite

Lidocaine, a widely used local anesthetic and antiarrhythmic drug, undergoes extensive metabolism in the liver, primarily through oxidative N-dealkylation to form monoethylglycinexylidide (MEGX) and glycinexylidide (GX).[1][2] While these are the major and most studied metabolites, another metabolic pathway involves the N-oxidation of the tertiary amine group, leading to the formation of Lidocaine N-Oxide.[3] This N-oxide metabolite is also observed as a product of forced degradation studies under oxidative conditions.[3]

The quantification of minor metabolites like Lidocaine N-Oxide is crucial for a comprehensive understanding of a drug's metabolic profile and for assessing potential safety liabilities. However, a significant challenge in the bioanalytical field is the scarcity of validated methods with reported limits of detection (LOD) or lower limits of quantification (LLOQ) specifically for Lidocaine N-Oxide. This guide, therefore, aims to provide a comparative framework of analytical strategies that can be employed to achieve the low detection limits necessary for the accurate quantification of Lidocaine-d10 N-Oxide, often used as an internal standard for the native N-oxide metabolite. While direct comparative data for Lidocaine-d10 N-Oxide is limited, we will draw parallels from established high-sensitivity methods for Lidocaine and its other metabolites.

The Critical Role of Sample Preparation in Achieving Low LODs

The choice of sample preparation technique is paramount in determining the achievable limit of detection. The goal is to efficiently extract the analyte from the biological matrix while minimizing interferences that can suppress the analyte signal in the mass spectrometer. Below is a comparison of common extraction techniques applicable to Lidocaine and its metabolites.

Sample Preparation Technique Principle Advantages Disadvantages Typical LLOQ Range for Lidocaine & Metabolites
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate plasma proteins.Simple, fast, and inexpensive.Less clean extracts, potential for significant matrix effects.1 - 10 ng/mL
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between the aqueous sample and an immiscible organic solvent.Cleaner extracts than PPT, good recovery for non-polar analytes.More time-consuming, requires larger solvent volumes.0.1 - 5 ng/mL[4][5][6]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.Provides the cleanest extracts, allows for sample concentration, and reduces matrix effects.More expensive and complex method development.0.025 - 1 ng/mL[6][7][8]

Expert Insight: For achieving the lowest possible LOD for a minor metabolite like Lidocaine N-Oxide, Solid-Phase Extraction (SPE) is the recommended approach. The ability to concentrate the analyte and produce a very clean extract is crucial for enhancing the signal-to-noise ratio in the subsequent LC-MS/MS analysis.

Comparative Overview of LC-MS/MS Methodologies for Lidocaine and its Major Metabolites

While specific validated assays for Lidocaine N-Oxide are not widely published, numerous high-sensitivity LC-MS/MS methods exist for Lidocaine, MEGX, and GX. The principles of these methods are directly applicable to the development of an assay for Lidocaine N-Oxide.

Reference Analyte(s) Matrix Sample Preparation LC-MS/MS System LLOQ
Lidocaine, MEGX, GXHuman PlasmaProtein PrecipitationUPLC-MS/MSLidocaine: 10 ng/mL, MEGX: 2 ng/mL, GX: 2 ng/mL[1][2]
Lidocaine, PrilocaineHuman PlasmaSolid-Phase ExtractionLC-MS/MS0.10 ng/mL[6]
LidocaineRat Skin and PlasmaProtein PrecipitationHPLC-MS/MSSkin: 10 ng/mL, Plasma: 0.025 ng/mL[8]
Lidocaine, MEGX, GXRat PlasmaProtein PrecipitationLC-MS/MS1 ng/mL for all analytes[9]
LidocaineHuman PlasmaLiquid-Liquid ExtractionHPLC-MS/MS0.5 ng/mL[4]

Note: The LLOQ values presented for Lidocaine and its major metabolites serve as a benchmark for what is achievable. A similar sub-ng/mL LLOQ for Lidocaine N-Oxide is anticipated with an optimized SPE and LC-MS/MS method.

Proposed High-Sensitivity LC-MS/MS Protocol for Lidocaine-d10 N-Oxide Quantification

This section outlines a detailed, self-validating experimental protocol for achieving a low limit of detection for Lidocaine N-Oxide, using Lidocaine-d10 N-Oxide as the internal standard. The causality behind each experimental choice is explained to provide a robust and reproducible method.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is Add IS (Lidocaine-d10 N-Oxide) plasma->is spe Solid-Phase Extraction (SPE) is->spe elute Elute & Evaporate spe->elute reconstitute Reconstitute in Mobile Phase elute->reconstitute injection Inject into UPLC reconstitute->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification detection->quantification caption Figure 1: High-sensitivity sample preparation and analysis workflow.

Caption: High-sensitivity sample preparation and analysis workflow.

Step-by-Step Methodology
  • Preparation of Standards and Quality Controls (QCs):

    • Rationale: Accurate standard and QC preparation is the foundation of a reliable quantitative assay.

    • Prepare stock solutions of Lidocaine N-Oxide and Lidocaine-d10 N-Oxide in methanol at 1 mg/mL.

    • Perform serial dilutions to create working standard solutions for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL) and QC samples (e.g., LLOQ, Low, Mid, High concentrations) in the appropriate biological matrix (e.g., human plasma).

  • Sample Preparation: Solid-Phase Extraction (SPE):

    • Rationale: SPE provides the cleanest extract, which is essential for minimizing matrix effects and achieving a low LLOQ. A mixed-mode cation exchange SPE plate is chosen to leverage the basic nature of the analyte for strong retention and efficient wash steps.

    • To 100 µL of plasma sample, standard, or QC, add 10 µL of Lidocaine-d10 N-Oxide internal standard (IS) working solution (e.g., at 100 ng/mL).

    • Pre-treat the sample by adding 200 µL of 4% phosphoric acid in water to disrupt protein binding.

    • Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated sample onto the SPE plate.

    • Wash the plate with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

    • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Rationale: Ultra-High-Performance Liquid Chromatography (UPLC) provides sharp peaks and rapid separation. A C18 column is a good starting point for retaining the moderately polar Lidocaine N-Oxide. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode offers high selectivity and sensitivity.

    • UPLC System: Waters ACQUITY UPLC or equivalent.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from any potential interferences (e.g., 5% B to 95% B over 3 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5500 or equivalent).

    • Ionization Mode: Electrospray Ionization (ESI) Positive.

    • MRM Transitions: These would need to be optimized by infusing the pure standards. A hypothetical transition for Lidocaine N-Oxide (precursor ion) to a stable product ion would be monitored. Similarly, for Lidocaine-d10 N-Oxide.

Method Validation Diagram

validation_process cluster_validation Bioanalytical Method Validation (ICH/FDA Guidelines) selectivity Selectivity & Specificity linearity Linearity & Range accuracy Accuracy precision Precision lloq LLOQ recovery Recovery & Matrix Effect stability Stability assay Developed Assay assay->selectivity assay->linearity assay->accuracy assay->precision assay->lloq assay->recovery assay->stability caption Figure 2: Key parameters for method validation.

Caption: Key parameters for method validation.

Conclusion and Future Perspectives

References

  • Galarini, R., et al. (2016). Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids. Journal of Chromatographic Science, 54(7), 1193–1200. [Link]

  • Le, N. D., et al. (2021). Evaluation of Lidocaine and Metabolite Pharmacokinetics in Hyaluronic Acid Injection. Pharmaceutics, 13(2), 223. [Link]

  • Bo, L. D., et al. (2004). Validation of High-Performance Liquid Chromatographic--Mass Spectrometric Method for the Analysis of Lidocaine in Human Plasma. Journal of Chromatographic Science, 42(5), 229-234. [Link]

  • Gao, Y., et al. (2022). Simultaneous determination of lidocaine and its active metabolites in plasma by UPLC-MS/MS and application to a clinical pharmacokinetic study in liver cancer patients with laparoscopic hepatectomy. Journal of Chromatography B, 1207, 123362. [Link]

  • Gao, Y., et al. (2022). Simultaneous determination of lidocaine and its active metabolites in plasma by UPLC–MS/MS and application to a clinical pharmacokinetic study in liver cancer patients with laparoscopic hepatectomy. ResearchGate. [Link]

  • Galarini, R., et al. (2016). Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids. ResearchGate. [Link]

  • Rao, P. S., et al. (2019). Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 174, 533-540. [Link]

  • ter Weijden, E. H., et al. (2012). Easy and fast LC-MS/MS determination of lidocaine and MEGX in plasma for therapeutic drug monitoring in neonates with seizures. Journal of Chromatography B, 881-882, 111-114. [Link]

  • Singh, S., et al. (2023). Quantitative chromatographic method development for residual lidocaine in topical systems and biological samples. Bioanalysis, 15(10), 553-566. [Link]

  • Abdel-Rehim, M., et al. (2003). The structures of lidocaine and its metabolites. ResearchGate. [Link]

  • Rao, P. S., et al. (2019). Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study. PMC. [Link]

  • Liu, Y., et al. (2022). Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography. Molecules, 27(17), 5565. [Link]

  • Nelson, S. D., et al. (1977). Quantification of lidocaine and several metabolites utilizing chemical-ionization mass spectrometry and stable isotope labeling. Journal of Pharmaceutical Sciences, 66(8), 1180-1190. [Link]

  • Kadioglu, Y., et al. (2013). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations. Iranian Journal of Pharmaceutical Research, 12(4), 659-669. [Link]

  • Plotycya, S., et al. (2023). Dependence of reduction current of lidocaine N-oxides (1) and residual... ResearchGate. [Link]

  • Dal Bo, L., et al. (2020). HPLC-MS/MS measurement of lidocaine in rat skin and plasma. Application to study the release from medicated plaster. Journal of Chromatography B, 1138, 121942. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lidocaine-d10 N-Oxide
Reactant of Route 2
Reactant of Route 2
Lidocaine-d10 N-Oxide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.